molecular formula C25H31NO5 B14150586 (4-Nitrophenyl) 3-(4-decoxyphenyl)prop-2-enoate CAS No. 89023-08-5

(4-Nitrophenyl) 3-(4-decoxyphenyl)prop-2-enoate

Cat. No.: B14150586
CAS No.: 89023-08-5
M. Wt: 425.5 g/mol
InChI Key: VVTRPAHCLLXCIK-UHFFFAOYSA-N
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Description

(4-Nitrophenyl) 3-(4-decoxyphenyl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitrophenyl group and a decoxyphenyl group connected through a prop-2-enoate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitrophenyl) 3-(4-decoxyphenyl)prop-2-enoate typically involves the esterification of 4-nitrophenol with 3-(4-decoxyphenyl)prop-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

(4-Nitrophenyl) 3-(4-decoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Nitrophenyl) 3-(4-decoxyphenyl)prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Nitrophenyl) 3-(4-decoxyphenyl)prop-2-enoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, while the decoxyphenyl group may enhance the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Nitrophenyl) 3-(4-decoxyphenyl)prop-2-enoate is unique due to its combination of a nitrophenyl group and a decoxyphenyl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

89023-08-5

Molecular Formula

C25H31NO5

Molecular Weight

425.5 g/mol

IUPAC Name

(4-nitrophenyl) 3-(4-decoxyphenyl)prop-2-enoate

InChI

InChI=1S/C25H31NO5/c1-2-3-4-5-6-7-8-9-20-30-23-15-10-21(11-16-23)12-19-25(27)31-24-17-13-22(14-18-24)26(28)29/h10-19H,2-9,20H2,1H3

InChI Key

VVTRPAHCLLXCIK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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